Cas no 2490431-93-9 (3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers)

3-ベンジル-6-メチル-3-アザビシクロ[3.2.0]ヘプタン-2,4-ジオンは、ジアステレオマーの混合物として提供される有機化合物です。この化合物は、複雑な二環構造と官能基の組み合わせにより、医薬品中間体や有機合成の構築ブロックとして高い有用性を示します。ジアステレオマーの混合物であるため、立体化学的多様性を活かした反応開発に適しています。特に、アザビシクロ骨格は生理活性化合物の合成において重要な構造モチーフであり、創薬研究における応用が期待されます。高い純度と安定性を備えており、実験室規模から工業的プロセスまで幅広い用途に対応可能です。

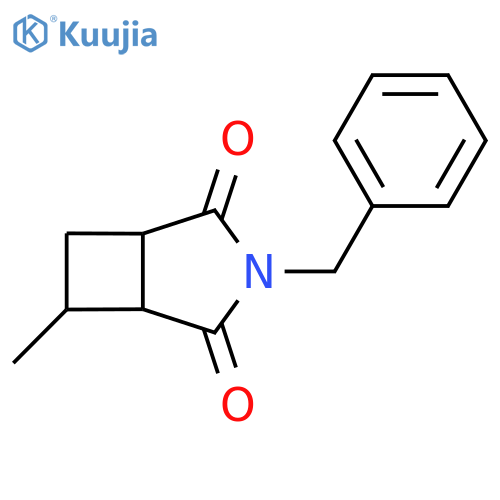

2490431-93-9 structure

商品名:3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers

CAS番号:2490431-93-9

MF:C14H15NO2

メガワット:229.274403810501

MDL:MFCD32852318

CID:5670869

PubChem ID:155820830

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione

- EN300-26864062

- 2490431-93-9

- 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers

-

- MDL: MFCD32852318

- インチ: 1S/C14H15NO2/c1-9-7-11-12(9)14(17)15(13(11)16)8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

- InChIKey: LJGMACFPCOBZDO-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(C)CC2C(N1CC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 229.110278721g/mol

- どういたいしつりょう: 229.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26864062-1.0g |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione |

2490431-93-9 | 95.0% | 1.0g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-26864062-0.05g |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione |

2490431-93-9 | 95.0% | 0.05g |

$101.0 | 2025-03-20 | |

| Enamine | EN300-26864062-5.0g |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione |

2490431-93-9 | 95.0% | 5.0g |

$1530.0 | 2025-03-20 | |

| Enamine | EN300-26864062-1g |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, Mixture of diastereomers |

2490431-93-9 | 95% | 1g |

$528.0 | 2023-09-11 | |

| Enamine | EN300-26864062-5g |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, Mixture of diastereomers |

2490431-93-9 | 95% | 5g |

$1530.0 | 2023-09-11 | |

| Enamine | EN300-26864062-10g |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, Mixture of diastereomers |

2490431-93-9 | 95% | 10g |

$2269.0 | 2023-09-11 | |

| Aaron | AR028EYN-250mg |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers |

2490431-93-9 | 95% | 250mg |

$322.00 | 2025-02-16 | |

| Aaron | AR028EYN-1g |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers |

2490431-93-9 | 95% | 1g |

$751.00 | 2025-02-16 | |

| Aaron | AR028EYN-50mg |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers |

2490431-93-9 | 95% | 50mg |

$164.00 | 2025-02-16 | |

| 1PlusChem | 1P028EQB-500mg |

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers |

2490431-93-9 | 95% | 500mg |

$565.00 | 2024-05-21 |

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

2490431-93-9 (3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量